molecular formula C26H21N3O3 B11388301 2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one

2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11388301
M. Wt: 423.5 g/mol
InChI Key: PVKZUROIYSFROR-VGOFMYFVSA-N
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Description

2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole and quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and quinazoline intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . The quinazoline moiety can be synthesized through a series of condensation reactions involving anthranilic acid and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-acetic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, the compound has shown potential in various assays for its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to certain proteins, altering their function and leading to various biological effects. The quinazoline ring can also interact with cellular pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its combination of the indole and quinazoline moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler indole derivatives.

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C26H21N3O3/c1-31-19-10-8-18(9-11-19)29-25(28-24-6-4-3-5-21(24)26(29)30)14-7-17-16-27-23-13-12-20(32-2)15-22(17)23/h3-16,27H,1-2H3/b14-7+

InChI Key

PVKZUROIYSFROR-VGOFMYFVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=C4C=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

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